molecular formula C14H14F3NO2 B1363528 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone CAS No. 257946-67-1

2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Cat. No.: B1363528
CAS No.: 257946-67-1
M. Wt: 285.26 g/mol
InChI Key: UPPIHSRTATYQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone is a chemical compound with the molecular formula C14H14F3NO2 and a molecular weight of 285.26 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a benzoylpiperidine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone typically involves the reaction of 4-benzoylpiperidine with a trifluoroacetylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to ensure the stability of the reactants and products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and benzoylpiperidine moiety contribute to its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone can be compared with other similar compounds, such as:

    2,2,2-Trifluoro-1-(4-methylpiperidin-1-yl)ethanone: This compound has a methyl group instead of a benzoyl group, leading to different chemical and biological properties.

    2,2,2-Trifluoro-1-(4-phenylpiperidin-1-yl)ethanone:

    2,2,2-Trifluoro-1-(4-aminopiperidin-1-yl)ethanone:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

IUPAC Name

1-(4-benzoylpiperidin-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO2/c15-14(16,17)13(20)18-8-6-11(7-9-18)12(19)10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPIHSRTATYQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372390
Record name 2,2,2-TRIFLUORO-1-(4-BENZOYLPIPERIDIN-1-YL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257946-67-1
Record name 2,2,2-TRIFLUORO-1-(4-BENZOYLPIPERIDIN-1-YL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.